3-Isopropyl-3-methylpyrrolidine hydrochloride chemical structure and stereochemistry
3-Isopropyl-3-methylpyrrolidine hydrochloride chemical structure and stereochemistry
An In-Depth Technical Guide to 3-Isopropyl-3-methylpyrrolidine Hydrochloride: Chemical Structure and Stereochemistry
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and synthetic compounds of biological interest.[1] Its saturated, five-membered nitrogen-containing heterocyclic structure is a prevalent motif in numerous FDA-approved drugs.[2] This guide focuses on a specific derivative, 3-Isopropyl-3-methylpyrrolidine hydrochloride, a compound distinguished by a quaternary stereocenter at the C3 position.
The presence of this chiral center introduces a layer of complexity and opportunity in drug design. The spatial arrangement of the isopropyl and methyl groups can profoundly influence a molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, a thorough understanding of the stereochemistry, stereoselective synthesis, and analytical characterization of this scaffold is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of these critical aspects.
Part 1: Chemical Structure and Physicochemical Properties
3-Isopropyl-3-methylpyrrolidine hydrochloride is the salt form of the parent free base. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.
Chemical Structure:
Figure 1: 2D Structure of 3-Isopropyl-3-methylpyrrolidine hydrochloride
The core structure consists of a pyrrolidine ring with an isopropyl group and a methyl group attached to the same carbon atom (C3). This C3 carbon is a quaternary, non-protonated carbon atom.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-Isopropyl-3-methylpyrrolidine hydrochloride.
| Property | Value | Source |
| CAS Number | 1909325-22-9 | [3] |
| Molecular Formula | C₈H₁₈ClN | Calculated |
| Molecular Weight | 163.69 g/mol | Calculated |
| Appearance | Solid | [3] |
| Stereochemistry | Racemic | [3] |
Part 2: The Critical Role of Stereochemistry
The defining structural feature of 3-Isopropyl-3-methylpyrrolidine is the chiral center at the C3 position. This carbon is bonded to four distinct substituent groups:
-
An isopropyl group
-
A methyl group
-
The C2 methylene group of the pyrrolidine ring
-
The C4 methylene group of the pyrrolidine ring
This arrangement means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.
Enantiomers: (R) and (S) Configurations
The two enantiomers are designated as (R)-3-Isopropyl-3-methylpyrrolidine and (S)-3-Isopropyl-3-methylpyrrolidine, based on the Cahn-Ingold-Prelog priority rules. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct.
Caption: (R) and (S) enantiomers of 3-Isopropyl-3-methylpyrrolidine.
Pharmacological Significance of Chirality
In the pharmaceutical realm, chirality is not a trivial detail. The two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[4][5] This is because biological systems are inherently chiral, composed of L-amino acids and D-sugars. One enantiomer may bind effectively to a target receptor to produce a therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. Therefore, the ability to synthesize and analyze a single, desired enantiomer is a critical objective in modern drug development.
Part 3: Synthesis and Stereoselective Strategies
The construction of the 3,3-disubstituted pyrrolidine core, particularly the creation of the quaternary stereocenter, presents a significant synthetic challenge. While racemic 3-Isopropyl-3-methylpyrrolidine can be synthesized through various standard organic chemistry methods, achieving high enantioselectivity requires specialized approaches.
General Synthetic Approaches
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry. Common strategies that could be adapted for this target include:
-
Palladium-Catalyzed Cycloadditions: Asymmetric [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines, catalyzed by palladium complexes with chiral phosphoramidite ligands, can produce highly enantiomerically enriched pyrrolidines.[6]
-
1,3-Dipolar Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful, atom-economical method for generating substituted pyrrolidines with the potential to create multiple stereocenters.[1]
-
Asymmetric Lithiation: The deprotonation of an N-Boc protected pyrrolidine using a strong base in the presence of a chiral ligand can generate a configurationally unstable organolithium species that can be trapped by an electrophile in a stereoselective manner.[7]
A Conceptual Workflow for Enantioselective Synthesis
The diagram below outlines a conceptual workflow for producing a single enantiomer of a 3,3-disubstituted pyrrolidine. The key is the introduction of chirality through a catalytic process.
Caption: Conceptual workflows for obtaining enantiopure product.
Part 4: Analytical Characterization and Stereochemical Assignment
Confirming the chemical structure and, crucially, determining the enantiomeric purity are essential steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and connectivity of the molecule. The spectra would show characteristic signals for the isopropyl group, the C3-methyl group, and the four non-equivalent methylene protons of the pyrrolidine ring. While standard NMR cannot distinguish between enantiomers, using a chiral solvating agent can induce diastereomeric interactions that result in separate signals for the (R) and (S) forms.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the parent ion and to study its fragmentation pattern, providing further evidence for the proposed structure.
Stereochemical Analysis: Enantiomeric Separation
The most common and reliable method for separating and quantifying enantiomers is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5]
-
Principle: This technique utilizes a Chiral Stationary Phase (CSP). The CSP is a solid support that has a chiral molecule covalently bonded to its surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase, leading to different retention times and, thus, separation. Polysaccharide-based columns are frequently effective for this type of separation.[5][8]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[8]
-
Mobile Phase: A non-polar/polar mixture, typically n-hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine to improve peak shape.[8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the pyrrolidine ring lacks a strong chromophore.[8]
-
Sample Preparation: Dissolve a small amount of 3-Isopropyl-3-methylpyrrolidine hydrochloride in the mobile phase.
-
Analysis: Inject the sample onto the column. The two enantiomers will elute as separate peaks. The enantiomeric excess (ee%) can be calculated from the relative peak areas.
Absolute Configuration Determination
While chiral HPLC can separate enantiomers, it does not reveal their absolute (R/S) configuration. For this, Single-Crystal X-ray Crystallography is the gold standard.[9][10]
-
Principle: This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The way the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice allows for the calculation of a three-dimensional electron density map. This map reveals the precise spatial arrangement of every atom in the molecule, providing unambiguous proof of its connectivity and absolute stereochemistry.[9][11]
Analytical Workflow Visualization
Caption: Workflow for structural and stereochemical analysis.
Conclusion
3-Isopropyl-3-methylpyrrolidine hydrochloride represents a valuable, sp³-rich chemical scaffold for drug discovery. Its key feature, the C3 quaternary stereocenter, dictates that the molecule exists as a pair of enantiomers. Given the stereo-specific nature of biological interactions, the ability to synthesize, separate, and analyze these enantiomers is not merely an academic exercise but a fundamental requirement for developing safe and effective pharmaceuticals. The methodologies outlined in this guide—from stereoselective synthesis to advanced analytical techniques like chiral HPLC and X-ray crystallography—provide the essential tools for researchers to harness the full potential of this and other chiral molecules in the pursuit of novel therapeutics.
References
-
ResearchGate. Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF. Available from: [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954. Available from: [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available from: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available from: [Link]
-
Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. Available from: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]
-
Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]
- Clegg, W. (2009). X-ray Crystallography. Oxford University Press.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. You are being redirected... [hit2lead.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. rjptonline.org [rjptonline.org]
- 11. geokniga.org [geokniga.org]
